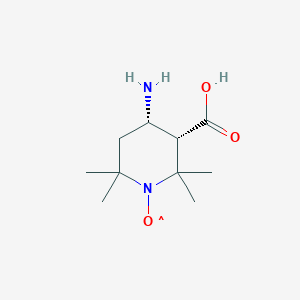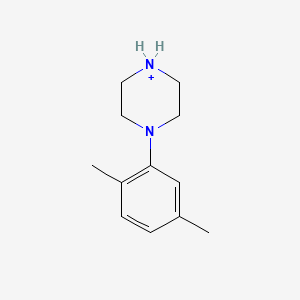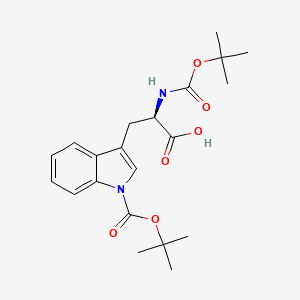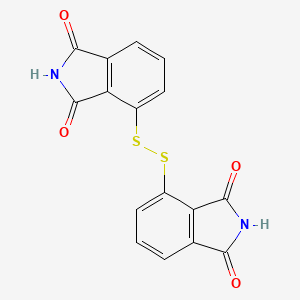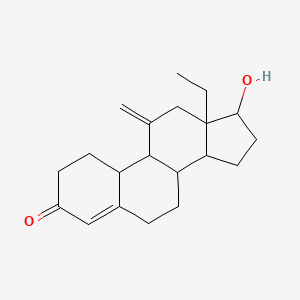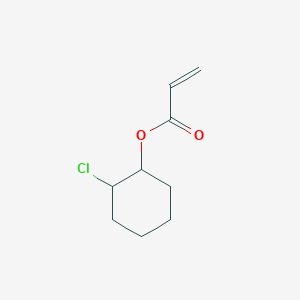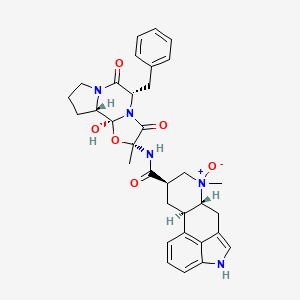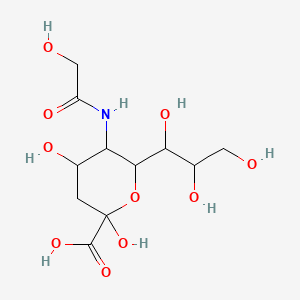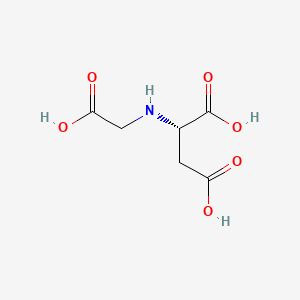
N-(Carboxymethyl)aminosuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)aminosuccinic acid is an organic compound that belongs to the class of aminocarboxylic acids It is characterized by the presence of both carboxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Carboxymethyl)aminosuccinic acid can be synthesized through the reaction of an α-amino acid with glyoxal . The reaction typically involves dissolving equimolar amounts of the α-amino acid and glyoxal in an acetate buffer and heating the mixture. The product is then isolated and purified through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxymethyl)aminosuccinic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acid chlorides and anhydrides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and substituted amino acids .
Applications De Recherche Scientifique
N-(Carboxymethyl)aminosuccinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Carboxymethyl)aminosuccinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its carboxyl and amino groups, forming stable complexes. This property is utilized in various applications, including metal ion chelation and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phosphonomethyl)aminosuccinic acid: This compound has similar structural features but includes a phosphonic group, which enhances its chelating properties.
N-(Carboxymethyl)glycine: Another related compound, which is simpler in structure and used in different applications.
Uniqueness
N-(Carboxymethyl)aminosuccinic acid is unique due to its combination of carboxyl and amino groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
56375-41-8 |
|---|---|
Formule moléculaire |
C6H9NO6 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
(2S)-2-(carboxymethylamino)butanedioic acid |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 |
Clé InChI |
BTLHODXEDLCLAD-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NCC(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)NCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
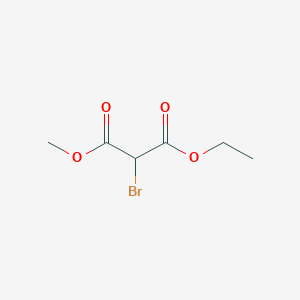

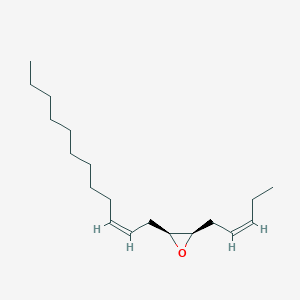
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
